Benzoyloxypropyltrimethoxysilane

Descripción general

Descripción

Benzoyloxypropyltrimethoxysilane is a useful research compound. Its molecular formula is C13H20O5Si and its molecular weight is 284.38 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis y Modificación de Polímeros

Benzoyloxypropyltrimethoxysilane se utiliza en la síntesis de polímeros, donde actúa como un agente reticulante para modificar las cadenas de polímeros. Esta modificación puede mejorar las propiedades de los polímeros, como aumentar la estabilidad térmica, la resistencia mecánica y la resistencia química . El compuesto es particularmente útil en reacciones de hidrosilylación, que son clave para producir silanos y siloxanos funcionales con altos rendimientos y estereoselectividad .

Aplicaciones Biomédicas

En el campo biomédico, this compound contribuye al desarrollo de polímeros biomédicos. Estos polímeros tienen aplicaciones en la administración terapéutica de medicamentos, la detección y el diagnóstico de enfermedades, la biosensación, la medicina regenerativa y el tratamiento de enfermedades . La capacidad del compuesto para formar recubrimientos biocompatibles en superficies lo hace valioso para crear dispositivos médicos e implantes con un rendimiento y una longevidad mejorados .

Funcionalización de Superficies

El compuesto es fundamental en las técnicas de funcionalización de superficies, donde se utiliza para modificar las propiedades superficiales de los materiales. Esto incluye la creación de superficies hidrófobas o hidrofílicas, que se pueden aplicar en diversas industrias, incluidas las textiles, la electrónica y la fabricación de automóviles .

Adhesivos y Selladores

This compound es un ingrediente clave en la formulación de adhesivos y selladores. Proporciona propiedades de adhesión mejoradas, especialmente en productos a base de silicona, y mejora la durabilidad y la resistencia ambiental del adhesivo o sellador .

Recubrimientos y Pinturas

El compuesto también se utiliza en la producción de recubrimientos y pinturas. Ayuda a mejorar la adhesión del recubrimiento al sustrato e imparte propiedades adicionales como resistencia a la luz UV, al agua y a los productos químicos .

Materiales Compuestos

En la producción de materiales compuestos, this compound se utiliza para tratar rellenos y refuerzos. Este tratamiento mejora la compatibilidad de los rellenos con la matriz polimérica, lo que da como resultado compuestos con mejores propiedades mecánicas y durabilidad .

Actividad Biológica

Benzoyloxypropyltrimethoxysilane (BPTMS) is a silane coupling agent that has garnered attention for its potential biological activities. This compound, characterized by its unique silane structure, exhibits various properties that can influence biological systems, making it a subject of interest in both materials science and biomedicine.

Chemical Structure and Properties

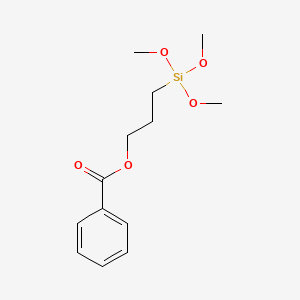

BPTMS is an organosilane with the following chemical structure:

It contains a benzoyloxy group and three methoxy groups attached to a propyl chain, which contributes to its reactivity and ability to form covalent bonds with various substrates. This structural configuration allows BPTMS to interact effectively with biological molecules and surfaces.

Antimicrobial Properties

Research indicates that BPTMS can exhibit antimicrobial activity. For instance, studies have shown that silane coupling agents, including BPTMS, can enhance the antibacterial properties of composites when functionalized with halloysite clay. This functionalization leads to improved resistance against microbial growth, suggesting that BPTMS may be beneficial in applications requiring antimicrobial surfaces .

Cytotoxicity and Biocompatibility

While BPTMS shows promise in enhancing material properties, its cytotoxic effects need careful consideration. Preliminary studies suggest that certain silanes can exhibit toxicity towards human cells at specific concentrations. It is crucial to evaluate the concentration-dependent effects of BPTMS on cell viability to ensure safety in biomedical applications .

A study focusing on the cytotoxicity of silane compounds reported that while some derivatives are non-toxic, others could induce cell death at elevated doses. This highlights the importance of thorough toxicity assessments when considering BPTMS for biomedical use .

Functionalization of Nanocomposites

One significant study involved the functionalization of halloysite nanotubes with BPTMS to create nanocomposites with enhanced mechanical and biological properties. The modified halloysite exhibited improved compatibility with polyhydroxybutyrate-co-valerate (PHBV), leading to materials suitable for biomedical applications such as drug delivery systems .

The findings from this research indicate that the incorporation of BPTMS not only improves the mechanical strength of the nanocomposites but also enhances their biological activity, making them suitable for various applications in tissue engineering and regenerative medicine.

Summary of Biological Activity

Propiedades

IUPAC Name |

3-trimethoxysilylpropyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O5Si/c1-15-19(16-2,17-3)11-7-10-18-13(14)12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFWOBSAALCFRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCOC(=O)C1=CC=CC=C1)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20504116 | |

| Record name | 3-(Trimethoxysilyl)propyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76241-02-6 | |

| Record name | 3-(Trimethoxysilyl)propyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Benzoyloxypropyltrimethoxysilane interact with halloysite and polyethylene terephthalate in composite materials?

A1: this compound acts as a coupling agent, enhancing the compatibility between the inorganic halloysite nanotubes and the organic polyethylene terephthalate matrix. [] The silane molecule achieves this by forming chemical bonds with both materials. The trimethoxysilane group (Si(OCH3)3) undergoes hydrolysis to form silanol groups (Si-OH), which can then condense with hydroxyl groups on the surface of halloysite. Simultaneously, the benzoyloxypropyl group interacts with the polyethylene terephthalate chains, possibly through van der Waals forces or dipole-dipole interactions. This dual interaction strengthens the interfacial adhesion, leading to improved mechanical properties and barrier performance in the resulting composite material. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.